2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide
Description
Properties
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)-2-(3-fluoro-5-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-8-4-10(17)7-11(5-8)19-14(15(18)21)9-2-3-13(20)12(16)6-9/h2-7,14,19-20H,1H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYWWIIUBDWKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC(C2=CC(=C(C=C2)O)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: of a suitable aromatic precursor to introduce the nitro group.
Reduction: of the nitro group to form an amine.
Halogenation: to introduce the chloro and fluoro substituents.
Coupling reactions: to form the final acetamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research has shown that compounds similar to 2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated 94% inhibition of the human melanoma cell line MM96L at a concentration of 100 µg/ml . This suggests that the compound may possess similar anticancer properties, potentially acting through mechanisms that disrupt cellular proliferation or induce apoptosis.
Antiviral Properties:
Fluorinated compounds have been recognized for their antiviral activity. The incorporation of fluorine in drug design often enhances metabolic stability and bioactivity. Studies indicate that fluorinated analogs can effectively inhibit viral replication, making them promising candidates for antiviral drug development . The specific mechanism of action for this compound remains to be fully elucidated but may involve interactions with viral proteins or host cell receptors.
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of both chloro and fluoro substituents is believed to enhance the lipophilicity and overall biological activity of the molecule. A comparative analysis of related compounds reveals that modifications in the phenyl rings significantly influence their biological activities.
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | Effective against breast cancer cells |
| Compound B | Antiviral | 10.0 | Inhibits replication of influenza virus |
| This compound | TBD | TBD | Potential for further development |
Synthetic Routes and Industrial Applications
The synthesis of this compound involves several steps, including nitration, reduction, halogenation, and coupling reactions. These methods can be optimized for industrial production to enhance yield and reduce costs.
Synthetic Pathway Overview:
- Nitration - Introduction of a nitro group.
- Reduction - Conversion of nitro to amine.
- Halogenation - Addition of chloro and fluoro groups.
- Coupling Reactions - Formation of the final acetamide structure.
Case Studies and Research Findings
Several studies have explored the biological effects and potential therapeutic applications of similar compounds:
- Cytotoxicity Studies: Research indicated that certain derivatives exhibited selective cytotoxicity towards melanoma cells, highlighting their potential as anticancer agents .
- Antiviral Testing: Compounds with structural similarities have been tested against various viruses, showing promising results in inhibiting viral replication .
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Similarities and Variations
The target compound belongs to a class of N-substituted acetamides with halogenated aromatic substituents. Key analogs include:
Key Observations :
- Aromatic Interactions: The target compound’s dual aromatic rings (3-chloro-4-hydroxyphenyl and 3-fluoro-5-methylphenylamino) mirror the bioactive N-phenethyl derivative (13), which showed enhanced inhibition of 17β-HSD2 due to hydrophobic and π-π interactions .
- Halogen Effects: Chloro and fluoro substituents improve metabolic stability and binding affinity compared to non-halogenated analogs (e.g., S15 and S16 in ) .
- Conformational Flexibility : Crystallographic data for N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide reveals dihedral angles (10.8–85.8°) between aromatic planes, suggesting that steric hindrance from the target compound’s methyl group may influence its binding mode.
Physicochemical and Crystallographic Properties
- Lipophilicity : Fluorine and methyl groups increase logP compared to hydroxylated analogs (e.g., S16 in ) .
- Hydrogen Bonding : The hydroxyl group in the target compound may form intramolecular hydrogen bonds, as seen in N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide’s N–H···O interactions .
- Crystallographic Tools : Structural analyses of related compounds (e.g., ) utilized SHELX and ORTEP-III software for refinement and visualization , methodologies applicable to the target compound if crystallized.
Biological Activity
2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide, with the CAS number 1423358-13-7, is a synthetic organic compound notable for its potential biological activities. Its complex structure, characterized by multiple functional groups, suggests a variety of interactions with biological targets, which may lead to therapeutic applications in medicinal chemistry and pharmaceuticals.
The compound has a molecular formula of C15H14ClFN2O2 and a molecular weight of 308.74 g/mol. Its predicted boiling point is approximately 510.1 °C, and it has a density of 1.412 g/cm³. The pKa value is estimated to be around 8.26, indicating its acidic properties which may influence its biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClFN2O2 |
| Molecular Weight | 308.74 g/mol |
| Boiling Point | 510.1 °C (predicted) |
| Density | 1.412 g/cm³ (predicted) |
| pKa | 8.26 (predicted) |
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors, potentially leading to modulation of various signaling pathways. The presence of the chloro and hydroxy groups may enhance its binding affinity to target proteins, while the fluoro and amino groups could contribute to its selectivity and efficacy .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, related derivatives have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from low micromolar concentrations . While specific data on the MIC for this compound is limited, the structural similarities suggest potential efficacy against similar pathogens.
Cytotoxicity Studies
In studies evaluating the cytotoxic effects of structurally related compounds, moderate cytotoxicity was observed against human melanoma cell lines, with inhibition rates reaching up to 94% at concentrations of 100 µg/mL . This suggests that the compound may possess anti-cancer properties worth exploring further.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on related compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values as low as 0.0048 mg/mL against Bacillus mycoides and Candida albicans . This highlights the potential for developing new antibacterial agents based on this compound's structure.
- Cytotoxicity in Cancer Research : The compound was evaluated for its cytotoxic effects on melanoma cells, showing promising results that warrant further investigation into its potential as an anti-cancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide, and how can reaction conditions be optimized?
- Methodology : Use a coupling reaction between the chloroacetamide precursor and substituted aniline derivatives in dichloromethane (DCM) with triethylamine (TEA) as a base. Optimize stoichiometry (1:1 molar ratio) and temperature (273 K for 3 hours) to minimize side reactions. Post-synthesis, purify via recrystallization in toluene or column chromatography with ethyl acetate/hexane gradients. Monitor purity using TLC or HPLC .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodology :
- X-ray crystallography : Refine single-crystal structures using SHELX (e.g., SHELXL for refinement) and visualize with ORTEP-III to confirm bond angles, torsion angles, and hydrogen-bonding networks .
- NMR/FTIR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm in H NMR) and carbonyl stretches (~1650–1700 cm in FTIR).
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS .
Q. How can solubility and stability challenges in aqueous/organic solvents be addressed during experimental design?
- Methodology : Calculate logP values (e.g., using PubChem data) to predict hydrophobicity. Experimentally determine solubility via the shake-flask method in buffered solutions (pH 7.4) or DMSO. For stability, conduct accelerated degradation studies under UV light or varying pH conditions, analyzed via HPLC .
Advanced Research Questions
Q. How can discrepancies between computational predictions (e.g., DFT) and experimental structural data be resolved?
- Methodology : Cross-validate computational models (e.g., DFT for HOMO-LUMO or MESP analysis) with experimental XRD data. Adjust basis sets (e.g., B3LYP/6-31G*) to better match observed bond lengths and angles. Use molecular docking to explore conformational flexibility in solution vs. crystalline states .
Q. What experimental design principles apply to assessing the compound’s ecotoxicological impact?
- Fate studies : Measure partition coefficients (logK) and hydrolysis rates in simulated environmental matrices.
- Biotic assays : Use Daphnia magna or algae for acute toxicity (EC).
- Degradation pathways : Track metabolites via LC-MS/MS in soil/water systems under UV exposure .
Q. How should in vivo pharmacokinetic studies be structured to evaluate bioavailability and metabolism?
- Methodology :
- Radiolabeling : Synthesize C-labeled analogs to trace absorption/distribution in rodent models.
- Metabolite profiling : Incubate with liver microsomes (CYP450 enzymes) and identify Phase I/II metabolites via LC-HRMS.
- PK parameters : Calculate AUC, C, and half-life using non-compartmental analysis .
Q. What strategies mitigate crystallographic disorder or twinning during XRD analysis?
- Methodology : Collect high-resolution data (≤1.0 Å) at low temperature (100 K). Use SHELXD for twin law identification and refine with TWIN/BASF commands in SHELXL. For severe disorder, apply restraints to atomic displacement parameters (ADPs) or exclude problematic regions .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity results between in vitro and in vivo assays?
- Methodology :
- Dose-response calibration : Ensure in vitro concentrations match physiologically relevant levels.
- Protein binding : Measure plasma protein binding (e.g., equilibrium dialysis) to adjust free fraction estimates.
- Metabolic stability : Compare hepatic clearance rates in vitro (microsomal t) with in vivo PK data .
Q. When crystallographic and spectroscopic data suggest different hydrogen-bonding networks, how is this reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
